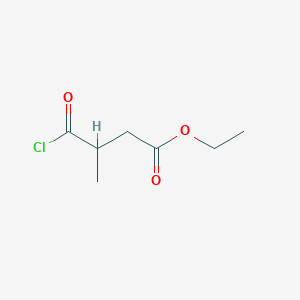
Ethyl 4-chloro-3-methyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of butanoic acid and is characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of ethyl acetoacetate with 1-chloro-2-methylpropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-3-methyl-4-oxobutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as a substrate for reductase enzymes, which catalyze the conversion of the keto group to a hydroxyl group. The presence of the chloro group can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the chloro and methyl groups.
Methyl 4-chloro-3-oxobutanoate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 4-chloro-3-oxobutanoate: Similar but lacks the methyl group.
The presence of the chloro and methyl groups in this compound makes it unique and can influence its reactivity and applications in various chemical reactions.
Propiedades
Número CAS |
65959-41-3 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |
Clave InChI |
RZWQCMODYQBRMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




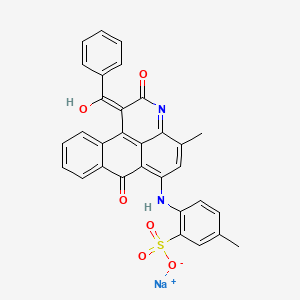
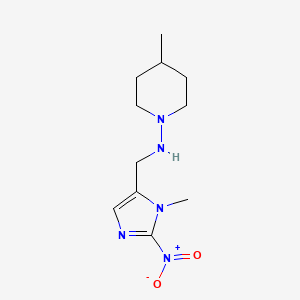

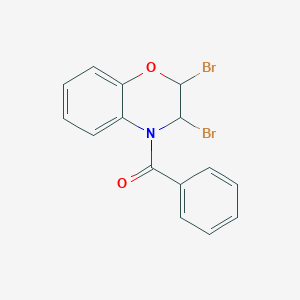
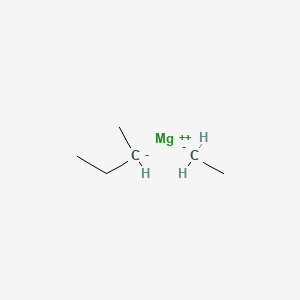



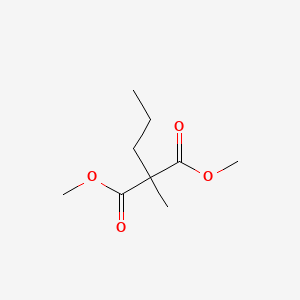

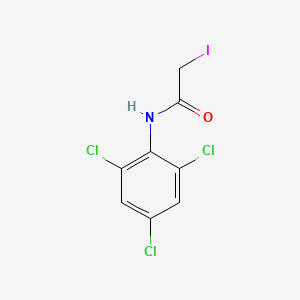
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
